Rhodium(III) sulfate solution
Description
Significance of Rhodium(III) Complexes in Aqueous Media
Rhodium complexes, particularly those in the +3 oxidation state, exhibit notable stability and unique reactivity in aqueous solutions. rsc.org This stability allows for a broad range of chemical transformations and applications in water, a benign and environmentally friendly solvent. The kinetic inertness of many octahedral Rh(III) complexes makes them suitable platforms for designing catalysts and therapeutic agents. rsc.orguu.nl
The significance of aqueous rhodium(III) chemistry is highlighted by its role in catalysis. Rhodium-based catalysts are active in various aqueous-phase reactions, including hydrogenation and hydroformylation of olefins. acs.org Furthermore, rhodium(III) complexes have demonstrated catalytic activity in light-driven hydrogen evolution in water, a critical process for developing sustainable energy technologies. mdpi.com The ability to fine-tune the electronic and steric properties of ligands attached to the rhodium center allows for the development of highly selective and efficient catalysts for a variety of organic transformations.
Scope and Relevance of Rhodium(III) Sulfate (B86663) Solution Research in Contemporary Chemistry
Research into rhodium(III) sulfate solution is driven by its diverse applications and the fundamental chemical principles it helps to elucidate. In contemporary chemistry, this compound serves as a precursor for the synthesis of other rhodium compounds and as a key component in various industrial processes.
One of the primary applications of this compound is in electroplating. chemicalbook.com It is used to produce high-performance rhodium coatings that are resistant to corrosion and wear, finding use in jewelry, horology, and decorative applications. chemicalbook.com The properties of the resulting rhodium layer are influenced by the composition and conditions of the plating bath, making the study of the aqueous chemistry of rhodium(III) sulfate crucial for optimizing these processes.
Moreover, rhodium(III) sulfate is gaining attention as a catalyst in organic synthesis. It has been shown to be effective in C-H activation processes, which are powerful tools for the synthesis of complex organic molecules. The development of new synthetic methodologies utilizing rhodium catalysis is a vibrant area of research with the potential to impact the pharmaceutical and agrochemical industries. The ongoing exploration of the reactivity and properties of this compound continues to expand the boundaries of inorganic and organometallic chemistry.
Physicochemical Properties of Rhodium(III) Sulfate
| Property | Value |
| Chemical Formula | Rh₂(SO₄)₃ |
| Molecular Weight | 493.82 g/mol |
| Appearance | Red to dark brown crystalline solid or brown liquid (solution) samaterials.com |
| Density | 1.217 g/cm³ (anhydrous) |
| Melting Point | Decomposes at >500℃ riyngroup.com |
| Solubility | Miscible with water and ethanol (B145695) samaterials.comriyngroup.com |
Structure
2D Structure
Properties
IUPAC Name |
rhodium;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Rh/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWBTSUTHYKFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Rh].[Rh] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6O12Rh2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Aqueous Solution Chemistry and Speciation of Rhodium Iii Sulfate Complexes
Monomeric and Oligomeric Equilibria in Rhodium(III) Sulfate (B86663) Solutions
In aqueous solutions, rhodium(III) sulfate exists in an equilibrium between monomeric and oligomeric complexes. researchgate.net While monomeric species such as [Rh(H₂O)₄(SO₄)]⁺, trans-[Rh(H₂O)₂(SO₄)₂]⁻, cis-[Rh(H₂O)₂(SO₄)₂]⁻, and [Rh(SO₄)₃]³⁻ can be present, they are generally not the predominant forms. researchgate.net Instead, dimeric and trimeric complexes are more prevalent, particularly in aged solutions and at higher concentrations. researchgate.netresearchgate.net
Studies have shown that solid-state rhodium(III) sulfates are primarily composed of dimeric and trimeric complexes, which influence the speciation upon dissolution. researchgate.net In solution, these oligomeric forms are in equilibrium with monomeric species. researchgate.net The formation of these higher nuclearity complexes is a key feature of rhodium(III) sulfate chemistry. At sulfuric acid concentrations above 3 M, a significant portion of the rhodium exists as symmetric polynuclear complexes. researchgate.net
Several stable oligomeric species in aged rhodium(III) sulfate solutions have been identified and structurally characterized, primarily using techniques like ¹⁰³Rh and ¹⁷O NMR spectroscopy. researchgate.net Among the most stable are the dimeric complexes [Rh₂(µ-SO₄)₂(H₂O)₈]²⁺ and [Rh₂(µ-SO₄)(H₂O)₈]⁴⁺, and the trimeric complex [Rh₃(µ-SO₄)₃(µ-OH)(H₂O)₁₀]²⁺. researchgate.net Another characterized dimeric species is the doubly hydroxo-bridged dimer, [(H₂O)₄Rh(µ-OH)₂Rh(OH₂)₄]⁴⁺. researchgate.net
Table 1: Characterized Oligomeric Rhodium(III) Aqua Ions in Sulfate Solutions
| Complex Ion | Nuclearity | Bridging Ligands | Reference |
| [Rh₂(µ-SO₄)₂(H₂O)₈]²⁺ | Dimer | Two µ-SO₄ | researchgate.net |
| [Rh₂(µ-SO₄)(H₂O)₈]⁴⁺ | Dimer | One µ-SO₄ | researchgate.net |
| [(H₂O)₄Rh(µ-OH)₂Rh(OH₂)₄]⁴⁺ | Dimer | Two µ-OH | researchgate.net |
| [Rh₃(µ-SO₄)₃(µ-OH)(H₂O)₁₀]²⁺ | Trimer | Three µ-SO₄, one µ-OH | researchgate.net |
Trinuclear rhodium(III) aqua ions can exist in several structural forms, often featuring a triangular arrangement of the metal centers. researchgate.netresearchgate.net These structures are linked by bridging ligands, most notably µ-OH groups. researchgate.netresearchgate.net One such form consists of a triangular arrangement of rhodium atoms where two are magnetically equivalent and linked by two µ-OH bridges, and each is also linked to the third rhodium atom by a single µ-OH bridge. researchgate.net Another identified trinuclear species features a triangular arrangement of rhodium centers linked by a single µ-OH bridge. researchgate.netresearchgate.net The stability of these conformations can be influenced by strong hydrogen-bonding between a terminal water or hydroxide (B78521) ligand and a bridging µ-OH group. researchgate.netresearchgate.net
Ligand Exchange and Aquation Processes
Ligand exchange and aquation are fundamental processes in the aqueous chemistry of rhodium(III) sulfate, influencing the equilibrium between different complex species.
When rhodium(III) sulfate is dissolved in water, a process of spontaneous aquation occurs. researchgate.net This involves the replacement of sulfate ligands by water molecules in the coordination sphere of the rhodium(III) ion. This process ultimately leads to an equilibrium state between the various monomeric and oligomeric aqua sulfate complexes. researchgate.net The kinetics of this process can be influenced by factors such as temperature. researchgate.net For instance, the isothermal dehydration of rhodium(III) aqua sulfates, a related solid-phase process, has been studied to determine effective rate constants and activation energies. researchgate.net
The aquation of rhodium(III) sulfate complexes can be induced or accelerated by the presence of other anions. researchgate.net Studies using ¹⁰³Rh and ¹⁷O NMR have shown that in the presence of chloride ions (from BaCl₂), the final products are monomeric aqua chloride complexes of rhodium(III). researchgate.netresearchgate.net The presence of chloride ions significantly increases the rate of the aquation process. researchgate.netresearchgate.net In contrast, when aquation is induced by perchlorate (B79767) ions (from Ba(ClO₄)₂), the final products are aqua hydroxo complexes. researchgate.netresearchgate.net The presence of nitrate (B79036) ions also influences the speciation, with low-nuclear oligomers containing bridging hydroxo and nitrato groups forming at lower nitric acid concentrations. researchgate.net
Mechanisms of Water Molecule Substitution in Hexaaquarhodium(III) Ion
The substitution of water molecules in the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺, is a fundamentally important yet remarkably slow process. britannica.com The low-spin d⁶ electron configuration of Rh(III) contributes to its kinetic inertness, resulting in very slow ligand exchange rates. Studies of this process are crucial for understanding the subsequent formation of more complex species in solution.
Kinetic Parameters for Water Exchange on [Rh(H₂O)₆]³⁺
| Parameter | Value | Significance |
|---|---|---|
| Mechanism | Associative Interchange (Iₐ) | Indicates an associative mode of activation where the bond with the incoming water molecule starts to form before the bond with the leaving water molecule is broken. chimia.chacs.org |
| Activation Volume (ΔV‡) | -4.2 cm³ mol⁻¹ | A negative value signifies a contraction in volume during the formation of the transition state, strongly supporting an associative mechanism. acs.org |
| Activation Enthalpy (ΔH‡) | 114.8 kJ mol⁻¹ (calculated) | Represents the energy barrier for the reaction. |
| Rate Constant (k₂₉₈) | 2.2 x 10⁻⁹ s⁻¹ | Reflects the extremely slow rate of water exchange, with a residence time for a single water molecule of over a decade. anu.edu.au |
pH-Dependent Speciation and Hydrolytic Oligomerization
The chemistry of rhodium(III) in aqueous solution is profoundly influenced by pH. As the pH increases, the coordinated water molecules in the [Rh(H₂O)₆]³⁺ ion can deprotonate, initiating a cascade of hydrolysis and polymerization reactions. osti.gov
Influence of pH on the Distribution and Stability of Rhodium(III) Sulfate Species
In acidic solutions, the dominant species is the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺. As the pH rises, this ion undergoes hydrolysis to form monomeric hydroxoaqua complexes, such as [Rh(H₂O)₅(OH)]²⁺. The formation of these hydroxo species is the first step towards oligomerization. The speciation of rhodium is a key factor controlling its behavior in solution; studies have shown that the distribution between cationic, neutral, and anionic species is highly pH-dependent. nih.govresearchgate.net For instance, sulfate-reducing bacteria exhibit a higher affinity for anionic rhodium species, highlighting how pH-driven speciation affects the ion's reactivity and interactions in a given system. nih.gov
Formation of Hydroxo-Bridged Oligomers (e.g., Doubly Hydroxo-Bridged Dimer)
With increasing pH or concentration, the monomeric hydroxo species can condense to form polynuclear, hydroxo-bridged oligomers. acs.org The kinetic inertness of Rh(III) allows for the chromatographic separation and characterization of these metastable oligomers. osti.govacs.org
One of the most well-characterized of these species is the doubly hydroxo-bridged dimer, [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺. acs.orgacs.org Its structure has been established through multinuclear NMR spectroscopy. Further hydrolysis can lead to the formation of more complex structures, including trimers and tetramers. acs.orgresearchgate.net For example, a linear, bis(μ-hydroxo)-bridged trimer has been identified, along with various triangular forms that can interconvert depending on conditions like pH and temperature. acs.orgresearchgate.net
NMR Spectroscopic Data for the Doubly Hydroxo-Bridged Rhodium(III) Dimer
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹⁰³Rh | 9997.4 | Single signal indicating a symmetric structure with equivalent Rh(III) centers. acs.org |
| ¹⁷O | -122.2 and -130.6 | Coordinated water molecules cis and trans to the bridging plane, respectively. acs.org |
| -320.1 | Bridging hydroxide (μ-OH) ligands. acs.org |
Impact of Solution Aging on Rhodium(III) Sulfate Complex Formation
A critical aspect of rhodium(III) sulfate chemistry is the phenomenon of solution aging. Due to the slow kinetics of ligand substitution, freshly prepared aqueous solutions of rhodium(III) salts are often not at thermodynamic equilibrium. google.comchemeurope.com Over time, which can range from hours to months, the speciation within the solution evolves as slower reactions proceed toward more stable configurations. google.comgoogle.com
In sulfate-containing solutions, this aging process is not limited to hydrolytic polymerization. The sulfate ions themselves can participate in complexation, acting as bridging ligands between rhodium centers. Studies of aged rhodium(III) sulfate solutions under moderately rigorous temperature conditions have shown that the most stable species are not simple aqua or hydroxo ions, but rather polynuclear complexes bridged by sulfate groups. researchgate.net These stable, aged species include sulfato-bridged dimers like [Rh₂(μ-SO₄)₂(H₂O)₈]²⁺ and trimers such as [Rh₃(μ-SO₄)₃(μ-OH)(H₂O)₁₀]²⁺. researchgate.net The presence of these sulfato-bridged complexes is a distinguishing feature of aged rhodium(III) sulfate solutions compared to those containing non-coordinating anions like perchlorate. Consequently, the preparation history and age of a rhodium(III) sulfate solution are critical parameters that determine the specific complexes present. researchgate.net
Spectroscopic and Advanced Analytical Characterization of Rhodium Iii Sulfate Solutions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Speciation
NMR spectroscopy is a powerful tool for investigating the dynamic equilibria present in rhodium(III) sulfate (B86663) solutions. By probing different nuclei, a detailed picture of the coordination environment around the rhodium center can be constructed.
Rhodium-103 (¹⁰³Rh) NMR Chemical Shift Analysis of Monomeric and Oligomeric Complexes
Rhodium-103 NMR, despite its challenges due to low sensitivity and an extremely wide chemical shift range, provides direct insight into the rhodium species in solution. huji.ac.il The chemical shift of ¹⁰³Rh is highly sensitive to the coordination environment, including the nature of the ligands, the oxidation state of the rhodium, and the presence of isomers. huji.ac.ilresearchgate.net In aqueous solutions, the presence of monomeric and oligomeric aqua and hydroxo complexes can be distinguished by their unique ¹⁰³Rh chemical shifts. For instance, the doubly hydroxo-bridged dimer, [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺, exhibits a single ¹⁰³Rh NMR signal. researchgate.net The formation of polynuclear aquaphosphate complexes when rhodium(III) reacts with phosphoric acid can also be monitored, with distinct signals assigned to the dominant rhodium complexes. researchgate.net The wide chemical shift range allows for the differentiation of various rhodium complexes, which is crucial for understanding the speciation in solution. huji.ac.il
Oxygen-17 (¹⁷O) NMR Investigations of Coordinated Water and Bridging Ligands (Hydroxo, Sulfato)
Oxygen-17 NMR spectroscopy is instrumental in characterizing the oxygen-containing ligands coordinated to the rhodium(III) ion. This technique can differentiate between water molecules in the first coordination sphere, bridging hydroxo ligands, and bridging sulfato ligands. researchgate.netscholaris.ca In studies of the doubly hydroxo-bridged rhodium(III) dimer, distinct ¹⁷O NMR signals were observed for coordinated water molecules cis and trans to the bridging plane, as well as for the bridging hydroxyl groups. researchgate.net The chemical shifts provide information on the nature of the oxygen-rhodium bond. For example, the ¹⁷O NMR spectrum of the dimeric complex [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺ showed signals at -122.2 ppm and -130.6 ppm for the cis and trans coordinated water molecules, respectively, and a signal at -320.1 ppm for the bridging OH groups. researchgate.net This technique is particularly useful for studying ligand exchange reactions and the formation of various hydrolytic species in solution. escholarship.org
Proton (¹H) NMR Studies of Hydration Spheres and Bridging Hydroxyl Protons
Proton NMR spectroscopy provides valuable information about the hydration spheres surrounding the rhodium(III) ion and the nature of bridging hydroxyl protons. The exchange rates of protons between the first hydration sphere and the bulk solvent can be determined using ¹H NMR line-broadening experiments. acs.org Studies on the hexaaquarhodium(III) ion have shown that the proton exchange rate is pH-dependent. acs.org It is also possible to differentiate between protons in different environments within a complex. For the dimeric rhodium(III) complex, distinct ¹H NMR signals for protons of the cis and trans water molecules and the bridging OH groups have been identified. researchgate.net The chemical shift difference between coordinated H₂O and HDO in the first hydration sphere of rhodium(III) has been measured to be 0.17 ppm, which aids in signal assignment. researchgate.net
Electronic Absorption and Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique to study the electronic structure of rhodium(III) complexes in solution. The absorption bands observed in the UV-Vis spectrum correspond to electronic transitions that are characteristic of the rhodium(III) ion's d-orbital splitting and ligand-to-metal charge transfer.
Correlation of Electronic Absorption Spectra with Rhodium(III) Complex Structures and Oxidation States
The electronic absorption spectra of rhodium(III) sulfate solutions are influenced by the speciation of rhodium complexes. researchgate.net Changes in the spectra, such as the appearance of new absorption maxima, can indicate the formation of different species upon heating or changing the solution's pH. dtic.mil For example, heating a rhodium(III) sulfate solution can lead to the formation of a new maximum at approximately 3190 Å. dtic.mil The spectra of rhodium(III) complexes are generally characterized by d-d transitions, which are sensitive to the ligand field strength. Different rhodium(III) complexes, such as those with varying numbers of coordinated water, hydroxide (B78521), or sulfate ligands, will exhibit distinct UV-Vis spectra. researchgate.netrsc.orgosti.gov The oxidation state of rhodium also significantly affects the spectrum; for instance, the reduction of a Rh(III) complex to a Rh(I) species leads to the appearance of new, strong absorption bands. mdpi.com
Vibrational Spectroscopy for Ligand Identification and Coordination Modes
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the bonding and structure of the ligands coordinated to the rhodium(III) center. d-nb.info These techniques are particularly useful for identifying the presence of sulfate and water ligands and determining their coordination modes (e.g., monodentate, bidentate, bridging).
Infrared (IR) Spectroscopy of Rhodium(III) Sulfate Complexes
Infrared (IR) spectroscopy is a valuable tool for probing the chemical structure of rhodium(III) sulfate complexes. By analyzing the vibrational frequencies of the molecules, information about the coordination environment of the rhodium ion and the nature of the sulfate and water ligands can be obtained.
In solid-state rhodium(III) sulfates, IR spectroscopy reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the sulfate groups (SO₄²⁻) and coordinated water molecules (H₂O). For instance, ν(S-O) stretching vibrations are typically observed around 1100 cm⁻¹, while ν(Rh-O) stretches appear at approximately 650 cm⁻¹. The presence of multiple bands in the sulfate region often indicates a reduction in the symmetry of the sulfate ion upon coordination to the rhodium center, suggesting bidentate or bridging coordination modes.
Studies comparing different rhodium(III) sulfate complexes have shown distinct IR spectral features. google.comgoogle.com For example, complexes with more metal-metal coordination exhibit different IR spectra from those with predominantly bridged bidentate sulfato groups. google.com The analysis of these spectra helps in distinguishing between various structural isomers and oligomeric forms. google.comgoogle.com
The table below summarizes typical IR absorption bands observed for rhodium(III) sulfate complexes.
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| ν(O-H) | 3200 - 3600 | Stretching vibrations of coordinated and lattice water |
| δ(H-O-H) | 1600 - 1630 | Bending vibrations of coordinated water |
| ν(S-O) | 950 - 1250 | Stretching vibrations of the sulfate group |
| ν(Rh-O) | ~650 | Stretching vibrations of the rhodium-oxygen bond |
This table is based on data from multiple spectroscopic studies of rhodium(III) sulfate and related compounds.
X-ray Powder Diffraction Analysis of Solid-State Rhodium(III) Sulfates and Their Aqueous Solutions
X-ray powder diffraction (XRPD) is a powerful technique for identifying the crystalline phases present in solid-state rhodium(III) sulfate samples. researchgate.net It provides information about the crystal structure, lattice parameters, and phase composition of the material. researchgate.netacs.org
Solid-state rhodium(III) sulfates can exist in various hydrated and anhydrous forms, and XRPD is crucial for distinguishing between them. researchgate.netdeepdyve.com For example, rhodium(III) sulfate dihydrate has been characterized with an orthorhombic crystal system. deepdyve.com The diffraction patterns of these solids are unique fingerprints that allow for their unambiguous identification. acs.org
When solid rhodium(III) sulfate is dissolved in water, the crystalline structure is lost. However, XRPD can still be used to study the solid phases that are in equilibrium with the aqueous solution or that precipitate from it under certain conditions. Studies on the dehydration products of rhodium(III) aqua sulfates have utilized XRPD to characterize the resulting solid phases. researchgate.netresearchgate.net
The table below presents crystallographic data for a known rhodium(III) sulfate compound.
| Compound | Crystal System | Space Group | Lattice Parameters (pm) |
|---|---|---|---|
| Rh₂(SO₄)₃·2H₂O | Orthorhombic | Pnma | a = 920.46, b = 1244.47, c = 833.37 |
This data is for the dihydrate form of rhodium(III) sulfate. deepdyve.com
Electroanalytical Techniques for Speciation Insights
Electroanalytical techniques are highly sensitive methods for investigating the speciation and redox behavior of rhodium(III) in sulfate solutions. These techniques can provide information about the different rhodium complexes present, their relative concentrations, and their electrochemical reactivity.
Cyclic Voltammetry and Chronoamperometry in Acidic Sulfate Media
Cyclic voltammetry (CV) is a widely used electroanalytical technique to study the electrochemical behavior of rhodium(III) in acidic sulfate media. researchgate.netmdpi.orgresearchgate.net In a typical CV experiment, the potential of a working electrode is scanned linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the reduction and oxidation processes of the rhodium species in solution.
Studies have shown that the electrochemistry of rhodium(III) sulfate solutions can be complex, with multiple reduction and oxidation peaks observed in the voltammograms. mdpi.orgresearchgate.net These peaks correspond to the different rhodium(III) species present, which can include aquated ions, sulfato complexes, and various oligomeric forms. researchgate.net The shape and position of these peaks can be influenced by factors such as pH, scan rate, and the concentration of rhodium and sulfate ions. mdpi.org For instance, in acidic perchlorate (B79767) medium, a rapid irreversible three-electron reduction is observed at approximately -0.2 V. mdpi.org
Chronoamperometry, a technique where the potential is stepped to a certain value and the current is monitored as a function of time, is used to study the kinetics of the electrode processes and to determine diffusion coefficients of the rhodium species. caltech.eduresearchgate.netpineresearch.com Analysis of chronoamperometric curves can provide insights into the nucleation and growth mechanisms during the electrodeposition of rhodium. researchgate.net
The following table summarizes key parameters often determined from cyclic voltammetry and chronoamperometry studies of rhodium(III) solutions.
| Parameter | Technique | Information Obtained |
|---|---|---|
| Peak Potential (Ep) | Cyclic Voltammetry | Potential at which a redox reaction occurs |
| Peak Current (Ip) | Cyclic Voltammetry | Related to the concentration and diffusion coefficient of the analyte |
| Diffusion Coefficient (D) | Chronoamperometry, Cyclic Voltammetry | A measure of the rate of diffusion of the electroactive species |
| Number of Electrons (n) | Bulk Electrolysis, Cyclic Voltammetry | Number of electrons transferred in the redox reaction |
This table is a general representation of the information that can be obtained from these electroanalytical techniques. caltech.edumarquette.eduacs.org
Other Advanced Analytical Techniques
In addition to the aforementioned techniques, other advanced analytical methods are employed to gain a more complete understanding of the complex chemistry of rhodium(III) sulfate solutions.
Charge Per Rhodium Determination and Elution Behavior Studies
Determining the average charge per rhodium atom is a crucial step in characterizing the various oligomeric species present in solution. This can be achieved through techniques like ion-exchange chromatography. researchgate.net The elution behavior of the different rhodium complexes on an ion-exchange column provides information about their charge and size. researchgate.netumich.edutandfonline.com
For example, a solution containing a mixture of rhodium(III) sulfate oligomers can be passed through an ion-exchange resin. researchgate.net Species with a lower positive charge will elute first, followed by those with a higher positive charge. By analyzing the rhodium content of the different fractions, the distribution of charges among the oligomers can be determined.
Electrophoresis in Agarose Gel for Oligomer Separation
Agarose gel electrophoresis is another powerful technique for separating charged molecules based on their size and charge. nih.govsscollegejehanabad.orgtechnologynetworks.comjsscacs.edu.in This method has been successfully applied to separate the oligomeric hydrolysis products of rhodium(III). researchgate.net
Environmental and Recovery Methodologies for Rhodium from Sulfate Containing Solutions
Biotechnological Approaches for Rhodium(III) Recovery
Recent advancements in biotechnology have led to the development of sustainable and efficient methods for metal recovery. The use of specific microorganisms, particularly sulfate-reducing bacteria, has shown significant promise in the bioremediation of rhodium-contaminated effluents.
A consortium of sulfate-reducing bacteria (SRB) has been identified as a potent tool for the recovery of rhodium(III) from aqueous solutions and industrial wastewaters. These bacteria can effectively remove rhodium from solutions with high concentrations. Research has demonstrated that a resting SRB consortium can achieve a maximum uptake capacity of 66 mg of rhodium per gram of SRB biomass nih.govuct.ac.za. This high uptake capacity underscores the potential of SRB as a viable and environmentally friendly option for rhodium recovery.
The efficiency of rhodium removal by SRB is influenced by several factors, including the initial concentration of rhodium, the concentration of the bacterial biomass, pH, temperature, and the availability of an electron donor nih.gov. Studies have shown that SRB are capable of recovering and subsequently reducing rhodium from highly concentrated solutions, exceeding 200 mg/L researchgate.net.
The speciation of rhodium in the solution is a critical factor governing its removal by sulfate-reducing bacteria. SRB cells exhibit a higher affinity for anionic rhodium species compared to cationic and neutral species nih.govresearchgate.net. This preference for anionic complexes dictates the efficiency and rate of rhodium uptake.
Consequently, the removal of rhodium by SRB is a pH-dependent process nih.gov. The pH of the solution influences the speciation of rhodium, thereby affecting its bioavailability for uptake by the bacteria. Optimal pH conditions are crucial for maximizing the removal rate. The results from one study show that the recovery of rhodium is nearly constant in the pH range of 3.5-4.5 researchgate.net. Electron microscopy studies have revealed that the rhodium precipitates are initially localized intracellularly and subsequently distributed extracellularly over time nih.govuct.ac.za.
Table 1: Factors Affecting Rhodium(III) Removal by SRB Consortium
| Parameter | Observation | Reference |
|---|---|---|
| Maximum Uptake Capacity | 66 mg of rhodium per gram of resting SRB biomass. | nih.govuct.ac.za |
| Preferred Rhodium Species | Anionic species are taken up more readily than cationic or neutral species. | nih.govresearchgate.net |
| pH Dependence | The rate of removal is dependent on the pH of the solution. | nih.gov |
| Precipitate Localization | Initially intracellular, followed by extracellular distribution. | nih.govuct.ac.za |
The mechanism of rhodium removal by SRB involves an enzymatic reductive precipitation process nih.govuct.ac.za. A key enzyme implicated in this process is hydrogenase. When a purified hydrogenase enzyme was incubated with a rhodium chloride solution under a hydrogen atmosphere, it resulted in the removal of 88% of the rhodium within one hour nih.govuct.ac.za. In comparison, a soluble extract from the SRB consortium removed 77% of the rhodium in just ten minutes, indicating a rapid enzymatic reaction nih.govuct.ac.za.
However, the efficiency of this enzymatic reduction can be significantly hampered by the low pH of some industrial effluents. For instance, at a pH of 1.31, the activity of the purified hydrogenase was greatly limited, suggesting that a pretreatment step to adjust the pH may be necessary for the effective application of this enzymatic treatment in certain industrial settings nih.gov.
Table 2: Efficacy of Enzymatic Rhodium(III) Reduction
| Biocatalyst | Rhodium Removal (%) | Time | Reference |
|---|---|---|---|
| Purified Hydrogenase Enzyme | 88% | 1 hour | nih.govuct.ac.za |
| Soluble Extract from SRB | 77% | 10 minutes | nih.govuct.ac.za |
Co-precipitation Mechanisms for Rhodium(III) Separation
Co-precipitation is a widely used hydrometallurgical technique for the separation and recovery of precious metals from complex solutions. This method involves the precipitation of a target metal along with a carrier precipitate.
The co-precipitation of rhodium(III) with copper sulfide is an effective method for its recovery from acidic sulfate (B86663) solutions, particularly in the presence of a large excess of a sulfidizing agent like aqueous thiosulfate 911metallurgist.commdpi.com. In this process, both Rh(III) and Cu(II) ions compete for the available aqueous sulfide during the initial phase of ionic precipitation, where the majority of the rhodium precipitation occurs 911metallurgist.commdpi.com.
A key mechanism identified in the co-precipitation of rhodium with copper sulfide is the heterogeneous cationic substitution reaction uct.ac.za911metallurgist.com. This reaction occurs between the more soluble, co-precipitated metal sulfide (CuS) and the less soluble cation in the solution (Rh³⁺) uct.ac.za. The significant difference in the solubility products (KSP) of the metal sulfides provides the chemical driving force for this substitution uct.ac.za911metallurgist.com.
Table 3: Dominant Rhodium Precipitation Paths at Different Temperatures
| Temperature | Dominant Precipitation Path | Observation | Reference |
|---|---|---|---|
| 95°C | Ionic Precipitation followed by significant Cationic Substitution | The final 55-65% of Rh precipitation can occur via cationic substitution. | researchgate.net |
| 150°C | Primarily Ionic Precipitation | Only the final 10-20% of Rh precipitation occurs via cationic substitution. | researchgate.net |
Adsorption-Based Recovery Techniques
Adsorption onto solid substrates, particularly activated carbon, is another key strategy for recovering rhodium from sulfate-containing solutions. This process relies on the affinity of rhodium complexes for the surface of the adsorbent.
Detailed research on the adsorption kinetics and equilibrium of rhodium(III) specifically from sulfate solutions onto activated carbon is limited in publicly available literature. However, general principles of metal ion adsorption and studies in other acidic media (e.g., chloride solutions) provide a framework for understanding these processes.
The adsorption of metal ions onto activated carbon is typically analyzed using kinetic models such as the pseudo-first-order and pseudo-second-order models. The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available adsorption sites, while the pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. In many studies of metal ion adsorption on activated carbon, the pseudo-second-order model provides a better fit to the experimental data, suggesting that chemisorption may play a significant role.
The equilibrium of adsorption is commonly described by isotherm models such as the Langmuir and Freundlich isotherms. The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. The fit of these models to experimental data can provide insights into the nature of the adsorption process and the affinity of the adsorbate for the adsorbent. For instance, a good fit to the Langmuir isotherm suggests a more homogeneous adsorption process, while a good fit to the Freundlich isotherm indicates a more heterogeneous surface.
While specific data for rhodium in sulfate solutions is scarce, studies on other platinum group metals and in different media can offer valuable insights. For example, the adsorption of rhodium from chloride solutions has been investigated, and these studies often find that the process is influenced by factors such as pH, temperature, and the presence of other ions.
Desorption, or elution, is the process of removing the adsorbed rhodium from the activated carbon, which is crucial for both the recovery of the rhodium and the regeneration of the adsorbent for reuse. The ease or difficulty of desorption can provide important clues about the nature of the adsorption process, helping to distinguish between physical adsorption (physisorption) and chemical adsorption (chemisorption).
Physical adsorption is generally a reversible process characterized by weak van der Waals forces, and the adsorbed species can typically be removed by washing with a suitable solvent or by changing the temperature or pH. Chemical adsorption, on the other hand, involves the formation of stronger chemical bonds and is often irreversible or requires more aggressive reagents for desorption.
A significant finding in the context of rhodium recovery from sulfate-containing media is the use of a thiocarbamide (thiourea) solution in sulfuric acid as an effective eluent. Research has demonstrated that a 10% thiocarbamide solution in 0.3 M sulfuric acid can achieve almost complete elution of rhodium (more than 95%) from a carbon adsorbent. researchgate.net The high efficiency of this acidic and complexing eluent suggests that the rhodium is held on the carbon surface by more than just weak physical forces, possibly indicating an ion-exchange or chemisorption mechanism.
The ability to effectively desorb the rhodium with a specific chemical reagent points towards a reversible chemical interaction rather than an irreversible one. If the adsorption were purely physical, desorption might be achievable with simpler changes in conditions. The success of the thiocarbamide/sulfuric acid system highlights a promising avenue for the practical recovery of rhodium from activated carbon in sulfate-based process streams. Further studies focusing on the thermodynamics of adsorption and the spectroscopic analysis of the carbon surface before and after adsorption and desorption would be beneficial to more definitively elucidate the adsorption mechanism.
Computational and Theoretical Studies on Rhodium Iii Sulfate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as the rhodium(III) aqua and sulfato complexes present in solution. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties, providing a fundamental understanding of the system's behavior.
The distinct color of rhodium(III) sulfate (B86663) solutions arises from electronic transitions between d-orbitals of the rhodium ion, which can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excited states of a molecule to predict its ultraviolet-visible (UV-Vis) absorption spectrum.
For rhodium(III) aqua-sulfato complexes, such as [Rh(H₂O)₆]³⁺ and its sulfato-substituted derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λₘₐₓ) corresponding to d-d transitions. The accuracy of these predictions depends heavily on the choice of the exchange-correlation functional and the basis set. Hybrid functionals like B3LYP and range-separated functionals such as CAM-B3LYP are commonly employed for transition metal complexes to achieve good agreement with experimental spectra. Solvation effects are critical and are typically included using a Polarizable Continuum Model (PCM) to simulate the aqueous environment. By comparing the computed spectra for different potential species (e.g., [Rh(H₂O)₅(SO₄)]⁺, [Rh(H₂O)₄(SO₄)₂]⁻), theoretical calculations can aid in the identification of the specific complexes present in the solution under various conditions.
Table 1: Common TD-DFT Functionals for UV-Vis Spectra Prediction of Transition Metal Complexes
Functional Type Example Functional Typical Application Hybrid GGA B3LYP General purpose, good balance of accuracy and cost. Meta-Hybrid GGA M06-2X Good for main-group and transition-metal chemistry. Range-Separated Hybrid CAM-B3LYP Often improves accuracy for charge-transfer excitations.
Rhodium(III) complexes are known for their kinetic inertness, meaning ligand substitution reactions, such as the exchange of water molecules with sulfate ions, are typically slow. DFT is an invaluable tool for mapping the potential energy surface of these reactions to understand their mechanisms and predict their rates.
The substitution of a water ligand on the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺, can proceed through several possible mechanisms: a dissociative (D) pathway involving a five-coordinate intermediate, an associative (A) pathway with a seven-coordinate intermediate, or an interchange (I) mechanism where the incoming ligand enters the coordination sphere as the leaving ligand departs. Experimental evidence for Rh(III) often suggests an associative interchange (Iₐ) mechanism.
DFT calculations can locate the geometry of the transition state for each potential pathway and determine its corresponding activation energy (ΔG‡). By comparing the calculated activation barriers, the most favorable reaction mechanism can be identified. For an Iₐ mechanism, the calculations would focus on identifying a seven-coordinate transition state where both the incoming and outgoing ligands are weakly bonded to the rhodium center. These theoretical findings provide a detailed molecular-level picture that complements experimental kinetic studies.
Relativistic DFT for Nuclear Magnetic Resonance Parameters
For heavy elements like rhodium, relativistic effects become significant and must be included in calculations to achieve accurate predictions of properties like Nuclear Magnetic Resonance (NMR) parameters. Relativistic DFT incorporates these effects, enabling a direct comparison between computed values and experimental NMR data.
The ¹⁰³Rh nucleus is a spin-1/2 nucleus, making it suitable for NMR spectroscopy. However, its low gyromagnetic ratio and broad chemical shift range present experimental challenges. Relativistic DFT calculations are a powerful complementary tool for interpreting ¹⁰³Rh NMR spectra. nih.govresearchgate.net
These calculations can predict the ¹⁰³Rh magnetic shielding tensor, from which the isotropic chemical shift (δ) can be derived. researchgate.net The accuracy of these calculations depends on including relativistic effects, often through methods like the Zeroth-Order Regular Approximation (ZORA). nih.gov By calculating the chemical shifts for a series of known rhodium complexes, a strong correlation between the calculated and experimental values can be established. This correlation allows for the confident assignment of ¹⁰³Rh signals in experimental spectra and can be used to predict the chemical shifts of new or uncharacterized species, such as the various aqua-sulfato complexes in solution. The calculated tensor also provides information on the chemical shift anisotropy (CSA), which relates to the electronic symmetry around the rhodium nucleus.
To understand the electronic factors that give rise to the calculated NMR parameters, the computed electronic structure can be further analyzed using methods like Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis. nih.govresearchgate.net
NBO analysis transforms the complex set of calculated molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. nih.gov This method allows for the quantification of the donor-acceptor interactions between the filled orbitals of the ligands (e.g., oxygen lone pairs in water or sulfate) and the empty orbitals of the rhodium(III) center. The strength of these interactions directly influences the electronic shielding at the rhodium nucleus.
Thermodynamic Modeling of Rhodium(III) Sulfate Solution Equilibria
Aqueous solutions of rhodium(III) sulfate contain a complex mixture of species in equilibrium, including the hexaaquarhodium(III) ion, various sulfato complexes, and potentially dimeric or trimeric species. Experimental studies have identified species such as [Rh₂(μ-SO₄)₂(H₂O)₈]²⁺ and [Rh₃(μ-SO₄)₃(μ-OH)(H₂O)₁₀]²⁺ as being stable in aged solutions. Thermodynamic modeling aims to predict the concentration of each species as a function of total rhodium concentration, sulfate concentration, pH, and temperature.
These models are built upon experimentally determined thermodynamic stability constants (β) for the formation of each complex. However, in the concentrated solutions often encountered in industrial processes, the activities of ions deviate significantly from their concentrations. The Pitzer model is a rigorous thermodynamic framework used to calculate activity coefficients in high ionic strength solutions. It uses a set of empirically determined ion-interaction parameters to account for these deviations.
A complete Pitzer model for the Rh³⁺-SO₄²⁻-H₂O system would require the following parameters, determined by fitting experimental data (e.g., solubility, osmotic coefficients):
Binary Parameters: For each single electrolyte (e.g., Rh₂(SO₄)₃, H₂SO₄).
Ternary Parameters: To account for interactions in mixtures (e.g., Rh³⁺-SO₄²⁻-H⁺).
Once parameterized, the model can be used to calculate the speciation of rhodium(III) under a wide range of conditions, providing crucial insights for optimizing processes like electroplating or catalyst preparation.
Table 2: Key Species in this compound Equilibria
Species Formula Common Name/Description [Rh(H₂O)₆]³⁺ Hexaaquarhodium(III) ion [Rh(H₂O)₅(SO₄)]⁺ Monosulfato-pentaaqua-rhodium(III) ion [Rh(H₂O)₄(SO₄)₂]⁻ Disulfato-tetraaqua-rhodium(III) ion [Rh₂(μ-SO₄)₂(H₂O)₈]²⁺ Di-μ-sulfato-octaaqua-dirhodium(III) ion [Rh₃(μ-SO₄)₃(μ-OH)(H₂O)₁₀]²⁺ Tri-μ-sulfato-μ-hydroxo-decaaqua-trirhodium(III) ion
Compound Index
Table 3: List of Mentioned Chemical Compounds
Future Directions and Research Frontiers in Rhodium Iii Sulfate Solution Chemistry
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
Future research is increasingly focused on developing synthetic pathways for rhodium(III) sulfate (B86663) that are not only efficient but also environmentally benign. Traditional methods can be energy-intensive and may use hazardous reagents. The frontier of this research lies in "green chemistry" approaches. This includes the exploration of solvent-free reactions, the use of aqueous media under mild conditions, and the development of catalytic syntheses that minimize waste and maximize atom economy. A key goal is to achieve higher selectivity for the desired sulfate species, reducing the need for extensive purification steps. Researchers are investigating mechanochemical methods and sonochemistry to provide the necessary activation energy for synthesis, thereby reducing reliance on high temperatures and pressures.
Deeper Understanding of Complex Speciation in Multicomponent and Extreme Conditions
The behavior of rhodium(III) in solution is notoriously complex. In aqueous sulfate media, rhodium(III) can exist as a variety of aquo, sulfato, and hydroxo complexes, and the equilibrium between these species is highly dependent on factors like pH, temperature, and concentration. A significant research frontier is the in-depth characterization of this speciation, particularly in multicomponent systems and under extreme conditions (e.g., high temperatures, pressures, or highly acidic/alkaline environments) relevant to industrial processes.
Advanced analytical techniques are being leveraged to probe these complex solutions. Future research will likely involve a combination of experimental methods and computational modeling to predict and understand the behavior of rhodium(III) sulfate solutions. researchgate.net Studies on rhodium(III) speciation in other media, such as hydrochloric and nitric acid, have revealed the simultaneous existence of various complex species. researchgate.netnih.gov For example, in hydrochloric acid, species from [RhCl₂(H₂O)₄]⁺ to [Rh₂Cl₉]³⁻ can be observed depending on the acid concentration. researchgate.net Similar comprehensive studies in sulfate-containing solutions are a key area for future work. Understanding speciation in non-aqueous environments, like ethylene glycol, is also a growing area of interest, providing fundamental insights into rhodium's coordination chemistry. nih.gov
Table 1: Examples of Rhodium(III) Species in Different Acidic Media This table is based on data for chloride and nitrate (B79036) systems and illustrates the complexity expected in sulfate systems.
| Medium | Acid Concentration | Predominant Rhodium(III) Species | Analytical Technique(s) |
| Hydrochloric Acid | 0 - 1 M | [RhCl₂(H₂O)₄]⁺, [RhCl₃(H₂O)₃] | UV-vis, Capillary Zone Electrophoresis |
| Hydrochloric Acid | 2 - 9 M | [RhCl₄(H₂O)₂]⁻, [RhCl₅(H₂O)]²⁻, [Rh₂Cl₉]³⁻ | UV-vis, Capillary Zone Electrophoresis |
| Nitric Acid | Up to 9 M | [Rh(NO₃)₃] | UV-vis Spectroscopy |
| Ethylene Glycol | Variable LiCl | [RhCl₆]³⁻, cis-[RhCl₄(EG)]⁻ | ¹⁰³Rh NMR, EXAFS |
Source: Adapted from ResearchGate. researchgate.netnih.gov
Advancements in Catalytic Efficiency and Selectivity for Green Chemistry Applications
Rhodium is a cornerstone catalyst in many chemical transformations. researchgate.net A major frontier for rhodium(III) sulfate is enhancing its catalytic performance in line with the principles of green chemistry. acs.orgpro-metrics.org Research is directed towards developing highly active and selective catalysts that can operate under milder conditions, use less energy, and produce fewer byproducts.
One promising application is in fuel cell technology, where rhodium-based catalysts are explored for reactions like ethanol (B145695) oxidation. sigmaaldrich.com Future work will aim to improve the efficiency and durability of these catalysts. Furthermore, rhodium catalysts are pivotal in organic synthesis for reactions such as hydrogenation and reductive amination. researchgate.net The development of heterogeneous catalysts, where rhodium sulfate is supported on a solid matrix, is a key research direction. This approach simplifies catalyst recovery and reuse, a crucial aspect of sustainable chemistry.
Innovation in Rhodium Recovery and Recycling Technologies for Critical Metal Sustainability
Rhodium is a rare and expensive precious metal, making its recovery and recycling a critical aspect of sustainability. researchgate.netmdpi.com With the largest consumer of rhodium being automotive catalytic converters, developing efficient recycling methods from spent catalysts is paramount. mdpi.com Future research will focus on innovating and optimizing recovery technologies to maximize efficiency and minimize environmental impact.
Current methods for rhodium recovery are broadly classified as pyrometallurgical and hydrometallurgical processes. mdpi.com While pyrometallurgy is widely used and can handle complex materials, it is energy-intensive. researchgate.net Hydrometallurgy, which involves leaching the metal into a solution, offers advantages like lower energy consumption and higher selectivity. mdpi.commin-pan.krakow.pl Future innovations will likely focus on refining hydrometallurgical routes, potentially using rhodium(III) sulfate as an intermediate.
Emerging and innovative technologies are also being explored:
Bioleaching: This "green technology" utilizes microorganisms to extract valuable metals from waste, offering a sustainable alternative to harsh chemicals. globalardour.co.uk
Advanced Sorbents: Developing new materials that can selectively adsorb rhodium from complex leachates or industrial wastewater is a significant area of research.
Centrifugal Extraction: This technology shows promise for achieving high separation efficiency (over 99%) and reducing operational costs compared to traditional methods. gmhydrometallurgy.com
Table 2: Comparison of Rhodium Recovery Technologies
| Technology | Advantages | Disadvantages | Future Research Focus |
| Pyrometallurgy | Widely employed, handles complex feeds | High energy consumption, complex procedure researchgate.net | Improving energy efficiency, reducing emissions |
| Hydrometallurgy | Lower cost, technological simplicity, short processing time mdpi.commin-pan.krakow.pl | Potential for low recovery rates, unstable leaching mdpi.com | Development of more effective and selective lixiviants |
| Biosorption/Bioleaching | Cost-effective, low operational costs, environmentally friendly researchgate.netglobalardour.co.uk | Slower kinetics, sensitivity to process conditions | Strain development, process optimization |
Exploration of New Applications in Emerging Technologies and Advanced Materials
The unique properties of rhodium are making it an essential component in a range of high-tech fields. Research into rhodium(III) sulfate solutions is expected to pave the way for its use in creating novel materials and devices.
Advanced Coatings: Rhodium is known for its exceptional corrosion resistance and high hardness. Rhodium(III) sulfate is a key precursor in electroplating processes to create protective and wear-resistant coatings for high-end electronics, scientific instruments, and luxury goods. samaterials.com Future research will focus on developing new plating formulations from sulfate baths to create coatings with tailored properties, such as enhanced reflectivity or specific catalytic activity.
High-Tech Sensors: The stability and conductivity of rhodium make it an ideal material for advanced sensors designed to operate in extreme environments. proplate.com These sensors are critical for next-generation technologies like fusion reactors and space exploration instruments. proplate.com Rhodium(III) sulfate could be used in the fabrication of these sensor components.
Quantum Computing: In the nascent field of quantum computing, materials with high stability and conductivity are crucial for the performance of quantum bits (qubits). proplate.com Rhodium's electronic properties make it a candidate for creating stable and efficient connectors in quantum circuits. proplate.com Research may explore the use of rhodium(III) sulfate in the deposition of thin rhodium films for these highly specialized applications.
Q & A
Basic Research Questions
Q. How can Rhodium(III) sulfate solution be synthesized in a laboratory setting, and what factors influence its purity?
- Methodological Answer : this compound is typically synthesized by dissolving rhodium metal or oxide in concentrated sulfuric acid under controlled heating. For example, Rh₂O₃ can react with H₂SO₄ at 120–150°C to form Rh₂(SO₄)₃, followed by dilution to achieve the desired concentration (e.g., ~8% w/w in water) . Purity depends on reaction time, acid-to-metal ratio, and post-synthesis filtration to remove unreacted particles. Hydration states must be monitored, as excess water can destabilize the solution .
Q. What experimental conditions are critical for maintaining the stability of Rhodium(III) sulfate solutions during storage?
- Methodological Answer : Stability is influenced by pH (optimally maintained at 1–3 using sulfuric acid), temperature (storage at 4°C in amber glass to prevent photodegradation), and avoidance of reducing agents. Regular titration or ICP-MS analysis is recommended to track Rh³⁺ concentration over time . Contamination from chloride ions (e.g., in lab water) must be minimized, as they can precipitate rhodium as insoluble chlorides .
Q. What safety protocols are essential when handling Rhodium(III) sulfate solutions in catalytic studies?
- Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation. Immediate flushing with water for 15+ minutes is required for accidental exposure, followed by medical consultation . Waste disposal must comply with heavy-metal regulations, with neutralization using NaOH to precipitate Rh(OH)₃ for safe disposal .
Advanced Research Questions
Q. How does Rhodium(III) sulfate serve as a precursor in ligand-directed C–H bond functionalization, and what mechanistic challenges arise?
- Methodological Answer : Rh(III) ions act as Lewis acid catalysts, coordinating with directing groups (e.g., pyridines, amides) to enable regioselective C–H activation. Key challenges include avoiding over-oxidation and managing competing coordination from sulfate anions. Cyclometalation intermediates (e.g., five-membered rhodacycles) must be characterized via NMR or X-ray crystallography to validate selectivity . Reaction optimization requires balancing temperature (80–120°C) and solvent polarity (e.g., DMF/water mixtures) to stabilize intermediates .
Q. What analytical techniques are most effective for quantifying Rhodium(III) sulfate concentration and sulfate content in solution?
- Methodological Answer :
- Rhodium Quantification : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers ppm-level sensitivity. Calibration requires standard solutions prepared from certified RhCl₃ or Rh₂(SO₄)₃ stocks .
- Sulfate Analysis : Turbidimetric methods using barium chloride (BaCl₂) in acetic acid buffer can detect sulfate down to 0.2% w/v, as per USP guidelines . Spectrophotometric calibration with sodium sulfite standards (e.g., 1000 mg/L stock) is also viable .
Q. How do ligand electronic properties influence catalytic efficiency in Rhodium(III) sulfate-mediated reactions, and how can contradictions in reported data be resolved?
- Methodological Answer : Electron-donating ligands (e.g., –OMe, –NH₂) enhance Rh(III) electrophilicity, accelerating C–H activation but risking over-oxidation. Contradictions in turnover numbers (TON) often stem from varying sulfate counterion concentrations, which compete with ligands for Rh coordination. Systematic studies using controlled ligand/sulfate ratios (e.g., 1:1 to 1:10) and DFT modeling can clarify mechanistic pathways .
Data Contradiction Analysis
Q. Why do reported catalytic activities of Rhodium(III) sulfate vary across studies, and how can experimental design address this?
- Methodological Answer : Discrepancies arise from differences in hydration states of Rh₂(SO₄)₃, sulfate anion interference, and solvent purity. Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
